2,5-Dichloro-4-fluorophenol
Description
Overview of Halogenated Aromatic Compounds in Environmental and Synthetic Chemistry
Halogenated aromatic compounds are a broad class of chemicals characterized by an aromatic ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are significant in both synthetic chemistry and environmental science. In synthetic chemistry, the introduction of halogens onto an aromatic ring is a fundamental strategy for creating versatile intermediates. The halogen atoms can serve as reactive sites for a variety of coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecules, including pharmaceuticals and agrochemicals. google.comgoogle.com
From an environmental perspective, halogenated aromatics are often categorized as persistent organic pollutants (POPs). nih.gov Their chemical stability, conferred by the strong carbon-halogen bonds, leads to resistance to natural degradation processes. nih.gov This persistence, combined with their lipophilicity, allows them to bioaccumulate in the fatty tissues of organisms and biomagnify through the food web. researchgate.net Prominent examples include polychlorinated biphenyls (PCBs), chlorinated phenols, and brominated flame retardants, which have been widely used in industrial applications and have resulted in widespread environmental contamination. researchgate.netpjoes.com Research is increasingly focused on the environmental fate of these compounds and the development of biological and chemical methods for their remediation. pjoes.com
Significance of Phenolic Structures in Chemical Research
Phenolic compounds, characterized by a hydroxyl (-OH) group attached to an aromatic ring, are of paramount importance in chemistry. researchgate.net The hydroxyl group activates the aromatic ring, making it highly susceptible to electrophilic substitution reactions, and its acidic proton allows for a range of other chemical transformations. This reactivity makes phenols valuable starting materials and intermediates in organic synthesis. researchgate.net They are foundational building blocks for a diverse array of products, including polymers (e.g., phenolic resins), dyes, and pharmaceuticals. pjoes.comresearchgate.net
Furthermore, phenolic structures are ubiquitous in nature, found in plant-derived compounds like flavonoids, tannins, and lignans, which exhibit a wide range of biological activities. karazin.ua The study of phenolic compounds is crucial for understanding biochemical pathways and has practical applications in medicine and materials science. researchgate.netkarazin.ua The ability to precisely control the substitution pattern on the phenolic ring is a major goal in synthetic chemistry, as the position and nature of substituents dramatically influence the molecule's properties and function. pjoes.com
Historical and Contemporary Relevance of 2,5-Dichloro-4-fluorophenol in Chemical Research
The specific isomer, this compound, is a member of the polychlorinated and fluorinated phenol (B47542) family. While many halogenated phenols, such as pentachlorophenol (B1679276) (PCP) and 2,4-dichlorophenol (B122985), have been extensively studied due to their widespread use as biocides and their resulting environmental impact, this compound appears less frequently in dedicated research literature. pjoes.com Its relevance is largely contextual, derived from the broader interest in halogenated phenols as a class.
Historically, research on such compounds has been driven by their utility as intermediates for agrochemicals and pharmaceuticals. google.comsigmaaldrich.com For example, various chlorofluorophenols serve as precursors for herbicides. google.com A patent describing the synthesis of related isomers notes the formation of various dichloro-fluoro-phenol products, indicating that compounds like this compound are accessible through established synthetic pathways, such as the chlorination of fluorophenols. chemicalbook.com
In a contemporary context, the research relevance of this compound is twofold. Firstly, it stands as a potential building block in synthetic chemistry, where its unique substitution pattern could be leveraged to create novel, biologically active molecules. The presence of three different types of substituents (chlorine, fluorine, and hydroxyl) at specific positions offers distinct reactivity and structural properties. Secondly, as a halogenated aromatic compound, it is a relevant subject for environmental and toxicological studies. Research into the degradation pathways, persistence, and potential metabolites of such compounds is crucial for environmental risk assessment, especially given the known concerns associated with this chemical class. researchgate.netpjoes.com
Scope and Objectives of Research on this compound
Given the limited specific data on this compound, current and future research is focused on several key objectives. The primary goal is to establish a comprehensive physicochemical profile of the compound, including its spectroscopic and structural properties.
A second major objective is the exploration and optimization of synthetic routes. While its formation as a byproduct of other reactions is known, developing selective and high-yield methods for its synthesis is essential for enabling further study and potential application. chemicalbook.com Research in this area would involve investigating the regioselectivity of halogenation on fluorophenol precursors.
Further objectives include investigating its chemical reactivity. This involves studying its behavior in reactions common to phenols, such as etherification, esterification, and electrophilic substitution, to understand how the existing substituents influence its reactivity. Finally, in line with environmental science priorities, research aims to assess its environmental behavior, including its biodegradability under various conditions and its potential to be transformed into other persistent compounds.
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and basic physical properties of the compound.
| Property | Value | Source |
| CAS Number | 2995-06-4 | sigmaaldrich.com |
| Molecular Formula | C₆H₃Cl₂FO | sigmaaldrich.com |
| Molecular Weight | 180.99 g/mol | N/A |
| Physical Form | Solid | sigmaaldrich.com |
| InChI | 1S/C6H3Cl2FO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H | sigmaaldrich.com |
| InChI Key | AAFZAYHKWLNAMC-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | FC1=CC(Cl)=C(O)C=C1Cl | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl2FO |
|---|---|
Molecular Weight |
180.99 g/mol |
IUPAC Name |
2,5-dichloro-4-fluorophenol |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
InChI Key |
AAFZAYHKWLNAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro 4 Fluorophenol
Derivatization Chemistry of 2,5-Dichloro-4-fluorophenol
The phenolic hydroxyl group is a versatile functional handle for further chemical transformations, allowing for the synthesis of a wide range of derivatives.
Etherification: The hydroxyl group of this compound can be readily converted into an ether. The Williamson ether synthesis is a common method, involving the deprotonation of the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the desired ether. The electron-withdrawing nature of the halogen substituents increases the acidity of the phenolic proton, facilitating its removal by a base.
Reaction Scheme (Etherification): Ar-OH + Base → Ar-O⁻ Ar-O⁻ + R-X → Ar-O-R + X⁻ (where Ar = 2,5-dichloro-4-fluorophenyl)
Esterification: Phenolic esters can be prepared by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. organic-chemistry.org
Reaction with Acyl Chlorides: This is a highly efficient method where the phenol reacts with an acyl chloride (e.g., acetyl chloride) often in the presence of a base like pyridine (B92270), which serves as a catalyst and scavenges the HCl byproduct.
Reaction with Acid Anhydrides: Reaction with an acid anhydride (B1165640) (e.g., acetic anhydride) is another common route, which can be catalyzed by either an acid (like sulfuric acid) or a base (like pyridine or DMAP). organic-chemistry.org
Fischer Esterification: Direct reaction with a carboxylic acid, known as Fischer esterification, is also possible but requires a strong acid catalyst (e.g., H₂SO₄) and typically the removal of water to drive the equilibrium toward the product. organic-chemistry.org
These derivatization reactions provide access to a broad class of compounds where the properties of the parent phenol are modified by the addition of ether or ester functional groups.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Fluorophenol (B42351) |
| Sulfuryl chloride |
| 2-Chloro-4-fluorophenol (B157789) |
| 2,6-Dichloro-4-fluorophenol |
| 1,2,4-Trichloro-5-fluorobenzene |
| 4-Fluoroanisole |
| 2,5-Dichloroaniline |
| 2,5-Dichloro-4-fluoroaniline |
| Sodium nitrite |
| 2,5-Dichlorophenol (B122974) |
| Sodium hydroxide |
| Potassium carbonate |
| Methyl iodide |
| Ethyl bromide |
| Acetyl chloride |
| Pyridine |
| Acetic anhydride |
| Sulfuric acid |
Functionalization at Aromatic Ring Positions
The functionalization of the this compound aromatic ring is dictated by the directing effects of the incumbent substituents: the hydroxyl group (-OH) and the halogen atoms (-Cl, -F). The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chlorine and fluorine atoms are deactivating yet also ortho-, para-directing.
In this specific substitution pattern, the positions available for electrophilic aromatic substitution are C3 and C6. The powerful activating effect of the hydroxyl group is the dominant influence. Position C6 is ortho to the hydroxyl group, while position C3 is meta. Therefore, electrophilic attack is strongly favored at the C6 position. A common functionalization reaction for phenols is nitration. For instance, the nitration of the related 3-chloro-4-fluorophenol (B1581553) with a mixture of nitric and acetic acid yields 5-chloro-4-fluoro-2-nitrophenol, demonstrating the directing influence of the hydroxyl and halogen groups mdpi.com. Applying this principle to this compound, nitration would be expected to yield 2,5-dichloro-4-fluoro-6-nitrophenol.
Other electrophilic aromatic substitution reactions applicable to phenols, and by extension to this compound, include halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to achieve selective functionalization at the C6 position and to avoid potential side reactions.
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | 2,5-dichloro-4-fluoro-6-nitrophenol |
| Bromination | Br₂ / Solvent | 6-bromo-2,5-dichloro-4-fluorophenol |
| Sulfonation | Fuming H₂SO₄ | 2,5-dichloro-4-fluoro-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-acyl-2,5-dichloro-4-fluorophenol |
Coupling Reactions for Complex Molecule Synthesis
The presence of halogen atoms on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules such as biphenyls and other substituted aromatics scispace.comadelphi.edu. Reactions like the Suzuki-Miyaura, Heck-Mizoroki, and Stille couplings are powerful tools for forming new carbon-carbon bonds researchgate.netrsc.orgresearchgate.net.
In these reactions, an organometallic reagent couples with an organic halide. For this compound, the reactivity of the C-halogen bonds is a critical consideration. Generally, in palladium-catalyzed couplings, the reactivity order is C-I > C-Br > C-Cl >> C-F. Therefore, the C-Cl bonds at positions 2 and 5 would be expected to be significantly more reactive than the C-F bond at position 4. This differential reactivity could potentially allow for selective coupling at the chlorine-substituted positions.
Examples of Potential Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base could replace one or both chlorine atoms with an aryl group.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base could form a substituted styrene (B11656) derivative.
Sonogashira Coupling: This reaction, involving a terminal alkyne and a palladium/copper co-catalyst system, could introduce alkynyl substituents at the C2 or C5 positions.
The choice of catalyst, ligands, base, and solvent system would be crucial in controlling the selectivity and yield of these transformations researchgate.netnih.gov.
| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl-Aryl) | Aryl-substituted dichlorofluorophenol |
| Heck | Alkene | C-C (Aryl-Vinyl) | Alkenyl-substituted dichlorofluorophenol |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Alkynyl-substituted dichlorofluorophenol |
| Buchwald-Hartwig | Amine | C-N | Amino-substituted dichlorofluorophenol |
Reaction Mechanisms Involving this compound
Pathways of Halogen-Aromatic Reactivity
The halogens on the aromatic ring of this compound can participate in reactions through several mechanistic pathways, primarily nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cycles.
The SNAr mechanism is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. While the hydroxyl group is electron-donating, the cumulative inductive effect of the three halogens can render the ring sufficiently electron-poor to undergo SNAr with strong nucleophiles. The reactivity of halogens in SNAr reactions is typically F > Cl > Br > I. This is opposite to their reactivity in cross-coupling reactions. Consequently, under SNAr conditions, the fluorine atom at C4 would be the most likely site of substitution, provided a strong nucleophile is used nih.gov.
In contrast, for metal-catalyzed cross-coupling reactions, the mechanism involves an oxidative addition/reductive elimination cycle. The first step is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). This step is easier for weaker carbon-halogen bonds, leading to the C-I > C-Br > C-Cl reactivity trend. Therefore, the C-Cl bonds of this compound would be the primary sites of reaction in these catalytic cycles.
Role as a Nucleophile or Electrophile in Specific Reaction Systems
This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile nih.gov.
As a Nucleophile:
The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a potent nucleophilic center. It can react with electrophiles in reactions such as etherification (e.g., Williamson ether synthesis) and esterification.
The aromatic ring, activated by the electron-donating hydroxyl group, is nucleophilic and reacts with electrophiles in electrophilic aromatic substitution reactions, as detailed in section 2.2.2 youtube.comallen.in.
As an Electrophile:
The carbon atoms bonded to the halogen atoms (C2, C4, and C5) are electrophilic centers nih.gov. They are susceptible to attack by nucleophiles, either through an SNAr mechanism or via the formation of organometallic intermediates that then react with electrophiles youtube.com. The partial positive charge on these carbons arises from the high electronegativity of the attached halogens youtube.com.
In palladium-catalyzed cross-coupling reactions, the entire molecule acts as an electrophilic partner to the organometallic nucleophile nih.gov.
Intramolecular and Intermolecular Interactions Affecting Reactivity
The physical properties and, to some extent, the chemical reactivity of this compound are influenced by non-covalent interactions khanacademy.org.
Intermolecular Forces:
Hydrogen Bonding: The most significant intermolecular force is hydrogen bonding, occurring between the hydroxyl group of one molecule and an electronegative atom (oxygen, fluorine, or chlorine) of a neighboring molecule libretexts.orgyoutube.com. This strong interaction leads to a relatively high boiling point and influences its solubility in polar solvents.
London Dispersion Forces: These temporary, induced-dipole forces exist in all molecules and increase with molecular size and surface area libretexts.orglibretexts.org.
Intramolecular Interactions:
An intramolecular hydrogen bond can potentially form between the hydrogen of the hydroxyl group and the adjacent chlorine atom at the C5 position.
In derivatives of this compound, such as N-{[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]aminocarbonyl}-2,6-difluorobenzamide, extensive intramolecular hydrogen bonding (N-H···O, C-H···O, and N-H···Cl) has been observed, which locks the molecule into a specific conformation nih.govnih.gov. These interactions can influence the molecule's shape and the accessibility of its reactive sites.
Green Chemistry Principles in the Synthesis of this compound and its Derivatives
Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency sruc.ac.uk.
Key green chemistry strategies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like chlorinated hydrocarbons with more environmentally benign solvents such as water, ethanol, or supercritical fluids reduces pollution mdpi.com. Cascade reactions in green solvents like EtOH/H₂O have been shown to be effective for synthesizing related heterocyclic compounds mdpi.com.
Catalysis: The use of catalysts in place of stoichiometric reagents is a cornerstone of green chemistry. Catalytic chlorination or fluorination methods can offer higher selectivity and produce less waste compared to traditional methods. Similarly, the use of recyclable catalysts in coupling reactions improves the sustainability of the process sruc.ac.uk.
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating mdpi.comrsc.org.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste.
Use of Renewable Feedstocks: While not always feasible for complex aromatics, exploring pathways from bio-based starting materials is a long-term goal of green chemistry. For example, some microorganisms are capable of transforming biogenic chlorinated metabolites into chlorophenols, suggesting natural pathways that could inspire biocatalytic syntheses nih.gov.
By integrating these principles, the synthesis of specialty chemicals like this compound can be made more sustainable and economically viable sruc.ac.ukmdpi.com.
Environmental Occurrence, Distribution, and Fate of 2,5 Dichloro 4 Fluorophenol
Environmental Distribution and Partitioning Behavior
The distribution of 2,5-Dichloro-4-fluorophenol in the environment is dictated by its physicochemical properties, which govern how it partitions between water, soil, sediment, and air. Key parameters influencing this behavior include its water solubility, octanol-water partition coefficient (Kow), and vapor pressure.
Specific monitoring data for this compound in various aquatic environments are scarce. However, dichlorophenols, in general, have been detected in surface water and groundwater, often as a result of industrial discharges, agricultural runoff from the degradation of pesticides, and the chlorination of water containing phenolic compounds. Given its chemical structure as a chlorinated and fluorinated phenol (B47542), it is plausible that this compound could be found in industrial wastewater streams, particularly from manufacturing processes where it is used as an intermediate. Its potential to leach from contaminated soils also suggests a possibility of its presence in groundwater.
The partitioning of a chemical between different environmental compartments is a critical determinant of its fate and transport. The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity, indicating its tendency to associate with organic phases rather than water. A higher log Kow suggests a greater potential for bioaccumulation and adsorption to soil and sediment. While an experimentally determined log Kow for this compound is not available, Quantitative Structure-Activity Relationship (QSAR) models can provide estimates. For similar compounds, such as dichlorophenols, log Kow values are in a range that suggests a moderate potential for partitioning into organic matter. For instance, the log Kow of 2,5-dichlorophenol (B122974) is 3.14. epa.gov
The air-water partitioning is described by the Henry's Law constant (H). This parameter indicates the tendency of a chemical to volatilize from water into the air. An estimated Henry's Law constant is necessary to predict its atmospheric presence. For many chlorophenols, volatilization from water surfaces can be an important environmental fate process. cdc.gov Without experimental data, estimation methods based on vapor pressure and water solubility are required to approximate the Henry's Law constant for this compound.
Table 1: Estimated Physicochemical Properties and Partitioning Coefficients for Halogenated Phenols (Note: Experimental data for this compound is limited. The table includes data for a structurally similar compound and general values for dichlorophenols to provide context. These values are for estimation purposes.)
| Compound | Log Kow | Henry's Law Constant (atm·m³/mol) | Water Solubility |
| 2,5-Dichlorophenol | 3.14 epa.gov | 6.03 x 10⁻⁶ (estimated) | 2,000 mg/L |
| 2,4-Dichlorophenol (B122985) | 3.06 | 3.5 x 10⁻⁶ (estimated) cdc.gov | 4,500 mg/L |
Log Kow: Octanol-Water Partition Coefficient
The data presented is for comparative purposes due to the lack of specific experimental values for this compound.
Environmental Transport Mechanisms
The movement of this compound within and between environmental compartments is facilitated by several transport mechanisms, including leaching, runoff, and atmospheric transport.
In terrestrial environments, this compound may be transported through leaching and runoff. Leaching is the process by which the compound dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. The extent of leaching is dependent on the compound's water solubility and its adsorption to soil particles (indicated by the soil organic carbon-water (B12546825) partitioning coefficient, Koc). Chemicals with higher water solubility and lower Koc values are more prone to leaching.
Runoff occurs when precipitation or irrigation water flows over contaminated soil surfaces, carrying the chemical into nearby surface water bodies. The potential for runoff is influenced by factors such as the intensity of rainfall, soil type, and the compound's properties. While specific data for this compound is unavailable, the behavior of other dichlorophenols suggests that in soils with low organic matter, there is a potential for both leaching and runoff to occur.
Volatilization is the process by which a chemical transforms from a liquid or solid state into a vapor and enters the atmosphere. The tendency of this compound to volatilize from soil and water surfaces is determined by its vapor pressure and Henry's Law constant. For many chlorophenols, volatilization can be a significant pathway for their removal from surface water and moist soils. Once in the atmosphere, the compound can be transported over distances before being redeposited back to land or water through wet (rain, snow) or dry deposition. The persistence of the compound in the atmosphere is determined by its reactivity with atmospheric oxidants such as hydroxyl radicals.
Adsorption and Desorption Processes in Environmental Media
The movement and availability of organic compounds in the environment are significantly influenced by their interaction with soil and sediment particles. Adsorption, the process by which a chemical binds to a solid surface, and desorption, its release, are critical in determining the concentration of a substance that is mobile and potentially bioavailable.
For chlorophenols, which are structurally related to this compound, adsorption to soil and sediment is a key environmental process. Research on 2,4-dichlorophenol has shown that its sorption behavior is influenced by the organic carbon content of the sediment. Studies on marine sediments with varying organic carbon content (from 1.02% to 12.72% dry weight) indicated linear type isotherms for both sorption and desorption processes. The kinetics of these processes were relatively rapid, with equilibrium being established in under 20 hours. A noticeable difference between the linear sorption and desorption coefficients suggested the occurrence of sorption hysteresis, meaning the compound does not desorb as readily as it adsorbs.
The pH of the environmental medium also plays a crucial role in the adsorption of ionizable organic compounds like phenols. The degree of ionization affects the compound's polarity and, consequently, its affinity for soil or sediment surfaces. For instance, the uptake of 2,4-dichlorophenol by wheat seedlings was observed to be pH-dependent. At a lower pH (5.0), where the compound is less ionized, there was rapid attainment of a steady state in the roots. Conversely, at a higher pH (8.0), where the compound is more ionized, uptake by the roots was slower, and translocation to the shoots was completely inhibited, likely due to an "ion-trapping" mechanism within the root cells. nih.gov
While these findings pertain to 2,4-dichlorophenol, they suggest that the adsorption and desorption of this compound in environmental media are also likely to be significantly influenced by factors such as the organic matter content of the soil or sediment and the ambient pH.
Environmental Persistence and Bioaccumulation Potential in Non-Target Organisms
The persistence of a chemical in the environment and its potential to accumulate in living organisms are key factors in assessing its long-term environmental risk.
Assessment of Environmental Half-Life
The environmental half-life of a compound refers to the time it takes for half of the initial amount to be degraded or transformed. This parameter is a critical indicator of a substance's persistence. For chlorophenols in general, degradation can occur through various processes, including reaction with photochemically generated hydroxyl radicals in the atmosphere and direct photolysis in water. nih.gov For example, the atmospheric half-life for various chlorophenols is estimated to range from approximately 0.54 days to 19.3 days. nih.gov In aquatic environments, both direct photolysis and reaction with hydroxyl radicals can be important degradation pathways near the water surface. nih.gov
However, specific experimental data on the environmental half-life of this compound in water, soil, or sediment were not found in the available scientific literature. For persistent organic pollutants (POPs), a half-life of greater than 6 months in soil, sediment, or water is often used as a persistence criterion. ecetoc.org Without specific data, the persistence of this compound remains uncharacterized.
Bioaccumulation Studies in Aquatic Organisms (e.g., Fish, Invertebrates)
Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through the consumption of contaminated food. The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF) or the bioaccumulation factor (BAF). A BAF or BCF value greater than 5,000 in aquatic species is often considered an indicator of high bioaccumulation potential. ecetoc.org
For many organic compounds, the octanol-water partition coefficient (log Kow) is used as a screening tool to predict bioaccumulation potential. A log Kow value between 5 and 8 is often associated with a higher likelihood of bioaccumulation. ecetoc.org
Specific studies on the bioaccumulation of this compound in fish or other aquatic invertebrates were not identified in the reviewed literature. For the related compound 2,4-dichlorophenol, bioconcentration data is available, and risk limits have been derived based on its effects on aquatic ecosystems. rivm.nl However, due to the strict focus on this compound, these data are not detailed here. Without experimental BCF or BAF values, the bioaccumulation potential of this compound in aquatic organisms remains unknown.
Uptake and Translocation in Plant Systems
The uptake of organic pollutants by plants is a complex process that can be influenced by the chemical's properties and the plant's physiology. For ionizable organic compounds like phenols, uptake and subsequent movement within the plant (translocation) can be significantly affected by pH, as this determines the compound's charge.
As previously mentioned in the context of adsorption, studies on 2,4-dichlorophenol have demonstrated pH-dependent uptake in wheat seedlings. nih.gov At a lower pH, where the molecule is predominantly in its neutral form, it can be more readily taken up by the roots and potentially translocated to the shoots. At a higher pH, the ionized form may be "trapped" in the roots, limiting its movement to other parts of the plant. nih.gov
While these findings for a structurally similar compound provide some insight, specific research on the uptake and translocation of this compound in plant systems was not found. Therefore, the extent to which this specific compound is taken up by plants and distributed throughout their tissues has not been experimentally determined.
Environmental Transformation and Degradation Pathways of 2,5 Dichloro 4 Fluorophenol
Photodegradation Mechanisms
Direct Photolysis Pathways and Quantum Yields
There is no available data on the direct photolysis pathways or the quantum yields for the photodegradation of 2,5-dichloro-4-fluorophenol.
Indirect Photodegradation via Radical Intermediates (e.g., Hydroxyl Radicals)
Specific studies on the indirect photodegradation of this compound mediated by hydroxyl radicals or other radical species have not been identified in the scientific literature.
Identification of Photodegradation Products
There are no published studies that identify the photodegradation products of this compound.
Biodegradation Processes
Aerobic Biodegradation in Soil and Water Systems
No experimental data has been found concerning the aerobic biodegradation of this compound in either soil or aquatic environments.
Anaerobic Biotransformation in Sediments and Anaerobic Digesters
There is no available research on the anaerobic biotransformation of this compound in sediments or within anaerobic digesters.
Microbial Consortia and Specific Bacterial Strains Involved in Degradation
The biodegradation of halogenated phenols is often carried out by specialized microorganisms capable of utilizing these compounds as a source of carbon and energy. While specific studies focusing exclusively on this compound are limited, research on analogous compounds like dichlorophenols and fluorophenols provides significant insight. Bacteria are the primary drivers of this degradation. researchgate.net
Microbial degradation can be performed by single, pure-culture bacterial strains or, more commonly in the environment, by microbial consortia where different species carry out sequential steps of the degradation pathway. Several bacterial genera have been identified for their ability to degrade chlorophenols. For instance, strains of Rhodococcus, Pseudomonas, Bacillus, and Arthrobacter have been shown to mineralize dichlorophenols. d-nb.infonih.govresearchgate.net For example, Rhodococcus opacus 1G and Bacillus insolitus have demonstrated the ability to degrade 2,4-dichlorophenol (B122985) (2,4-DCP). d-nb.infonih.gov Similarly, Arthrobacter sp. strain IF1 is known to degrade 4-fluorophenol (B42351). nih.gov
Anaerobic degradation often relies on consortia. Sulfidogenic consortia enriched from estuarine sediments have been shown to reductively dechlorinate compounds like 4-chloro-2-fluorophenol (B1580588) and 4-chloro-3-fluorophenol. researchgate.netpure-synth.com In these consortia, sulfate-reducing bacteria play a key role in the initial dehalogenation steps. wur.nl
Table 1: Examples of Bacterial Strains Degrading Related Halogenated Phenols
| Bacterial Strain | Degraded Compound(s) | Key Findings | Reference(s) |
| Arthrobacter sp. Strain IF1 | 4-Fluorophenol | Utilizes 4-FP as a sole carbon and energy source. | nih.govresearchgate.net |
| Rhodococcus opacus 1cp | 2-Chlorophenol, Fluorophenols | Degrades compounds via a modified ortho-cleavage pathway. | nih.govresearchgate.netnih.gov |
| Burkholderia cepacia AC1100 | 2,4,5-Trichlorophenol (B144370) | Degrades via a pathway involving a chlorophenol monooxygenase. | researchgate.net |
| Bacillus insolitus | 2,4-Dichlorophenol | Capable of degrading 2,4-DCP, with immobilized cells showing faster rates at lower concentrations. | nih.gov |
| Sulfidogenic Consortium | 4-Chloro-2-fluorophenol | Performs reductive dechlorination to 2-fluorophenol (B130384) under sulfate-reducing conditions. | researchgate.netpure-synth.com |
Enzymatic Pathways of Dehalogenation and Ring Cleavage
The microbial breakdown of this compound involves a series of enzymatic reactions targeting both the halogen substituents and the aromatic ring. The initial attack on the molecule is typically catalyzed by oxygenases. bohrium.com
Dehalogenation: The removal of halogen atoms is a critical step in detoxification and can occur oxidatively, reductively, or hydrolytically.
Oxidative Dehalogenation: Flavin-dependent monooxygenases can hydroxylate the aromatic ring, leading to the spontaneous elimination of a halogen substituent. bohrium.comrsc.org For example, chlorophenol 4-monooxygenase (TftD) from Burkholderia cepacia AC1100 converts 2,4,5-trichlorophenol to 2,5-dichloro-p-benzoquinone, with the release of the C4-chloride. researchgate.net A similar mechanism could initiate the degradation of this compound.
Reductive Dehalogenation: Under anaerobic conditions, this is a common pathway where a halogen is replaced by a hydrogen atom. wur.nl This process is often the first step in the degradation of polychlorinated phenols. researchgate.net
Ring Cleavage: Following initial modifications, the aromatic ring is cleaved by dioxygenase enzymes. The pathway depends on the intermediate formed:
Catechol Pathway: The phenol (B47542) is first hydroxylated to a substituted catechol. For instance, 2,4-DCP is often converted to 3,5-dichlorocatechol. d-nb.infonih.gov Similarly, fluorophenols are converted to fluorocatechols. researchgate.netnih.gov The resulting catechol is then susceptible to ring fission by either ortho- or meta-cleavage dioxygenases. d-nb.infodiva-portal.org The modified ortho-cleavage pathway is common for chlorocatechols. nih.gov
Hydroquinone (B1673460) Pathway: Alternatively, degradation can proceed through a hydroquinone intermediate. nih.gov In this pathway, the initial hydroxylation leads to the removal of a halogen and formation of a hydroquinone, which is then hydroxylated to a trihydroxybenzene derivative (e.g., hydroxyquinol) before ring cleavage by an intradiol dioxygenase. nih.govdiva-portal.orgfrontiersin.org
For this compound, the degradation would likely proceed via initial dehalogenation (either reductive or oxidative) or hydroxylation to form a dihalocatechol or a dihalohydroquinone, followed by enzymatic ring cleavage.
Chemical Degradation Reactions
Abiotic processes also contribute to the transformation of this compound in the environment, particularly through hydrolysis and oxidation reactions.
Hydrolytic Stability and Transformation
Oxidation Processes (e.g., Ozonation, Fenton Reactions)
Advanced Oxidation Processes (AOPs) are effective chemical methods for degrading recalcitrant organic pollutants like halogenated phenols. These methods generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the aromatic ring. pjoes.com
Fenton Reactions: This process uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) as a catalyst to produce hydroxyl radicals. mdpi.com The Fenton reaction has been shown to be effective in degrading 2,4-DCP, achieving complete removal and significant mineralization. nih.govnih.gov The efficiency is optimal at an acidic pH of around 3. pjoes.commdpi.com The photo-assisted Fenton reaction, which uses UV light, can further enhance the degradation rate. nih.govacs.org
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with phenolic compounds or decompose to form hydroxyl radicals. Catalytic ozonation, using catalysts like iron oxides, can improve degradation efficiency. engj.org Studies on 2,4-DCP show that ozonation can achieve over 99% removal of the parent compound. engj.org However, ozonation may lead to the formation of intermediate by-products that could be toxic, necessitating careful monitoring. researchgate.net
Reductive Dechlorination and Defluorination Pathways
Under anaerobic conditions, such as in sediments or contaminated groundwater, reductive dehalogenation is a significant degradation pathway. researchgate.netwur.nl
Reductive Dechlorination: This process involves the removal of chlorine atoms and their replacement with hydrogen atoms (hydrogenolysis). wur.nl It is an important initial step in the anaerobic degradation of highly chlorinated phenols. Studies on chloro-fluorophenols have shown that chlorine atoms are typically removed preferentially over fluorine atoms by anaerobic microbial consortia. researchgate.netpure-synth.com For this compound, this would likely result in the formation of monochloro-4-fluorophenol and subsequently 4-fluorophenol.
Reductive Defluorination: The carbon-fluorine bond is the strongest single bond in organic chemistry, making reductive defluorination more difficult and less common than dechlorination. While microbial defluorination has been observed, it often requires specific enzymes and conditions. nih.govresearchgate.net Anaerobic defluorination of fluorinated aromatics has been described for fluorobenzoates but is generally a slower process. wur.nl
Kinetics and Modeling of Environmental Degradation
Understanding the kinetics of degradation is essential for predicting the environmental persistence and fate of this compound. Degradation reactions, both microbial and chemical, are often modeled using kinetic equations.
The biodegradation of halogenated phenols frequently follows pseudo-first-order kinetics, especially at low substrate concentrations. nih.gov However, at higher, potentially inhibitory concentrations, more complex models like the Haldane model are used to describe the kinetics. nih.gov For example, the degradation of 2,6-dichloro-4-nitrophenol (B181596) by a Cupriavidus strain was described with a specific growth rate of 0.124 h⁻¹. nih.gov
For chemical degradation processes like the Fenton reaction, kinetic models can also be complex. The degradation of 2,4-D in soil slurry via an anodic Fenton treatment was found to follow a two-stage kinetic model: an initial pseudo-first-order phase followed by a second phase where reaction rates slow due to factors like radical scavenging and sorption to soil particles. nih.gov
Table 2: Factors Influencing Degradation Kinetics
| Factor | Effect on Degradation Rate | Process(es) Affected | Reference(s) |
| pH | Optimal rates are often in a narrow range (e.g., pH 2-3 for Fenton; near neutral for many microbes). | Fenton Reaction, Microbial Degradation, Hydrolysis | mdpi.comnih.gov |
| Initial Concentration | Can be inhibitory at high levels for microbial processes. Reaction rates generally increase with concentration up to a saturation point. | Microbial Degradation, Chemical Oxidation | nih.govnih.gov |
| Presence of Co-contaminants | Substances like humic acids can act as scavengers for oxidants (e.g., •OH), reducing the degradation rate. | Fenton Reaction, Ozonation | nih.gov |
| Temperature | Higher temperatures can increase reaction rates, but may inhibit microbial activity if outside the optimal range. | Fenton Reaction, Microbial Degradation | nih.gov |
| Electron Acceptors/Donors | Availability of electron acceptors (e.g., sulfate) or donors is critical for anaerobic reductive dechlorination. | Microbial Degradation | researchgate.netwur.nl |
Reaction Rate Constants Determination
Limited direct data exists for the reaction rate constants of this compound. However, insights can be drawn from studies on structurally similar compounds. For instance, research on the photodegradation of other halogenated phenols, such as 4-fluorophenol and 2,4-dichlorophenol, indicates that reaction rates are influenced by environmental conditions. unito.itresearchgate.net
The degradation of fluorinated phenols can be tracked using techniques like 19F Nuclear Magnetic Resonance (NMR) to monitor the formation of fluoride (B91410) ions and other fluorinated byproducts. nih.govacs.org Studies on the electrochemical hydrodefluorination of 4-fluorophenol have shown that the reaction is favored in acidic environments and that the choice of cathode material, such as rhodium over palladium, significantly impacts the C-F bond cleavage rate. researchgate.net
Data on the degradation of related compounds suggest that the rate constants for the transformation of this compound would likely be dependent on the specific degradation pathway, such as photodegradation, microbial degradation, or reaction with reactive oxygen species. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), which can produce 2,4-dichlorophenol as a metabolite, follows first-order kinetics in certain photocatalytic systems. researchgate.net
Table 1: Illustrative Degradation Data for Related Halogenated Phenols
| Compound | Degradation System | Key Finding | Reference |
| 4-Fluorophenol | Electrochemical Hydrodefluorination | Reaction favored in acidic conditions; Rh cathode more effective than Pd. | researchgate.net |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Photocatalysis (Cdots(2%)-ZnBi2O4) | Optimal degradation at pH 4.0. | researchgate.net |
| 4-Halogenated phenols (4-FP, 4-CP, 4-BP, 4-IP) | Photodegradation with NaNO3 + NaHCO3 | Bicarbonate can enhance the photodegradation of substituted phenols. | unito.it |
This table presents data for compounds structurally related to this compound to provide context for its potential environmental behavior.
Predictive Models for Environmental Persistence
Predictive models for the environmental persistence of chemicals like this compound often rely on Quantitative Structure-Activity Relationship (QSAR) models and other computational tools. These models use the chemical's physical and chemical properties to estimate its fate in various environmental compartments. For halogenated phenols, persistence is influenced by the number and position of halogen substituents.
The persistence of dichlorophenols can be significant, with some studies highlighting their environmental persistence and toxicity in aquatic ecosystems. Modeling studies of related compounds, such as 2,4-dichloro-6-nitrophenol, have indicated significant reactivity under UV irradiation in aquatic environments, which suggests that photodegradation could be a relevant transformation pathway for this compound as well.
Influence of Environmental Factors on Degradation Rates
The degradation of halogenated phenols is significantly influenced by a range of environmental factors, including pH, temperature, and the presence of microbial communities.
pH: The pH of the surrounding medium can have a profound effect on the degradation rate of phenolic compounds. For many degradation processes, including photocatalysis and microbial degradation, there is an optimal pH range for maximum efficiency. For example, the photocatalytic degradation of 2,4-D was found to be optimal at an acidic pH of 4.0. researchgate.net The dissociation constant (pKa) of the phenol, which is influenced by its substituents, will determine the form in which the compound exists at a given pH, which in turn affects its reactivity and bioavailability. diva-portal.org
Temperature: Temperature affects the rate of both biotic and abiotic degradation processes. Microbial activity generally increases with temperature up to an optimum, beyond which it declines. For instance, Arthrobacter chlorophenolicus A6 has been shown to degrade 4-chlorophenol (B41353) at temperatures as low as 5°C and can tolerate fluctuations between 5°C and 28°C. diva-portal.org
Microbial Activity: The presence of adapted microbial consortia is a key factor in the biodegradation of chlorinated and fluorinated phenols. nih.govdiva-portal.org Some microorganisms can utilize these compounds as a sole source of carbon and energy. diva-portal.org The degradation pathways can be complex, sometimes involving the formation of intermediate metabolites before complete mineralization. For example, the microbial degradation of fluorophenols can lead to the formation of fluorocatechols and fluoromuconates. nih.gov The presence of other organic matter can also influence degradation rates by supporting a larger and more diverse microbial population.
Table 2: Environmental Factors Affecting Degradation of Related Halogenated Phenols
| Environmental Factor | Compound | Effect on Degradation | Reference |
| pH | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Optimal photocatalytic degradation at pH 4.0. | researchgate.net |
| pH | 4-Fluorophenol | Electrochemical hydrodefluorination is favored in acidic conditions. | researchgate.net |
| Temperature | 4-Chlorophenol | Arthrobacter chlorophenolicus A6 is capable of degradation at temperatures between 5°C and 28°C. | diva-portal.org |
| Microbial Community | Fluorophenols | Can be degraded by phenol-grown cultures of Exophiala jeanselmei. | nih.gov |
This table illustrates the influence of key environmental factors on the degradation of compounds structurally similar to this compound.
Lack of Publicly Available Ecotoxicological Data for this compound
Following a comprehensive search of publicly accessible scientific literature and environmental databases, it has been determined that there is a significant lack of specific ecotoxicological data for the chemical compound this compound. The targeted searches for information pertaining to its effects on aquatic and terrestrial non-human organisms did not yield the detailed research findings required to construct the requested scientific article.
The investigation sought specific data for the following endpoints:
Aquatic Biota: Effects on algal growth and photosynthetic efficiency, responses in aquatic invertebrates such as Daphnia magna, and mechanistic studies in fish models focusing on gene expression and enzyme activity.
Terrestrial Ecosystems: Studies on plant physiology, phytotoxicity, and the compound's impact on soil microbial communities and their enzymatic activities.
While extensive information is available for other halogenated phenols, particularly 2,4-dichlorophenol (2,4-DCP) and pentachlorophenol (B1679276) (PCP), these compounds are structurally and toxicologically distinct from this compound. Due to the strict requirement to focus solely on this compound, data from these related compounds cannot be used as a proxy to populate the requested article sections.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the specified outline. The necessary source material on the ecotoxicological interactions of this compound is not available in the indexed scientific literature found through the search.
Ecotoxicological Interactions and Mechanistic Studies Non Human Organisms
Biochemical and Molecular Mechanisms of Ecotoxicity
The specific biochemical and molecular mechanisms underlying the ecotoxicity of 2,5-Dichloro-4-fluorophenol have not been extensively studied. However, research on other chlorophenols provides a framework for understanding its potential modes of action.
A common mechanism of toxicity for many environmental contaminants, including phenolic compounds, is the induction of oxidative stress nih.gov. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates nih.gov.
Studies on compounds like 2,4-dichlorophenol (B122985) have shown that they can lead to the generation of ROS, which can cause damage to cellular components such as lipids, proteins, and DNA researchgate.net. For example, exposure of grass carp primary hepatocytes to 2,4-DCP resulted in a significant increase in intracellular ROS levels researchgate.net. Similarly, pentachlorophenol (B1679276) (PCP) has been shown to induce the generation of intracellular ROS in the hepatocytes of Carassius carassius nih.gov.
In response to this oxidative stress, organisms typically upregulate their antioxidant defense mechanisms. These can include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH) europeanreview.org. However, prolonged or high-level exposure to toxicants can overwhelm these defenses, leading to cellular damage. In the case of 2,4-DCP exposure in grass carp hepatocytes, a significant decrease in the activities of SOD and CAT was observed, alongside an increase in malondialdehyde (MDA), a marker of lipid peroxidation researchgate.net. Earthworms also possess natural antioxidant sources to combat oxidative stress europeanreview.org.
Phenolic compounds, due to their lipophilic nature, can interact with cell membranes, leading to a disruption of membrane integrity and function mdpi.com. While specific studies on this compound are lacking, the general mechanism for phenols involves partitioning into the lipid bilayer of cell membranes. This can alter membrane fluidity, increase permeability, and impair the function of membrane-bound proteins, such as enzymes and ion channels.
The disruption of membrane integrity can lead to the leakage of cellular contents and a loss of the electrochemical gradients that are essential for cellular processes like ATP synthesis and nerve impulse transmission mdpi.com. Some antimicrobial peptides, for instance, act by disrupting bacterial membranes through various proposed mechanisms, including the formation of "barrel-stave" pores, "toroidal" pores, or through a "carpet-like" mechanism that leads to micellization ucl.ac.uklatrobe.edu.au. While the specific interactions of this compound with cell membranes are unknown, its chemical structure suggests a potential for such disruptive activity.
Halogenated phenols can interact with biological macromolecules like DNA and proteins, which can interfere with their normal functions. While the genotoxicity profile is excluded from this discussion, non-covalent interactions can still have significant toxicological consequences.
Phenolic compounds have been shown to bind to proteins, which can alter their conformation and inhibit their activity. For example, 2,4-D has been reported to bind to plasma proteins, facilitating its transport throughout the organism researchgate.net. Such binding can affect the function of enzymes and other proteins.
Interactions with DNA, other than causing direct damage, can also occur. For instance, some antimicrobial peptides are capable of penetrating the cell membrane and inhibiting DNA and protein synthesis by binding to these molecules nih.gov. While there is no direct evidence for this compound, its potential to interact with these macromolecules should be considered as a possible mechanism of its toxicity.
Structure-Activity Relationships (SAR) in Ecotoxicological Contexts
The biological activity and toxicity of halogenated phenols are significantly influenced by the number, type, and position of the halogen substituents on the phenol (B47542) ring. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these relationships.
Generally, the toxicity of chlorophenols increases with the number of chlorine atoms. For example, in the green algae Selenastrum capricornutum, toxicity was found to increase with the number of substituted chlorine atoms researchgate.net. This is often attributed to an increase in lipophilicity, which enhances the ability of the compound to cross biological membranes and accumulate in organisms.
The position of the halogen atoms also plays a crucial role. The electronic properties of the phenolic hydroxyl group are key determinants of toxicity nih.gov. The presence of electron-withdrawing groups, such as chlorine and fluorine, can affect the acidity (pKa) of the phenol and its reactivity. QSAR models have shown that electronic features of the phenolic hydroxyl group significantly affect the toxicity of phenols to various organisms nih.gov.
For a compound like this compound, the presence of two chlorine atoms and one fluorine atom would be expected to confer significant biological activity. The fluorine atom, being the most electronegative element, would have a strong influence on the electronic properties of the molecule. The specific arrangement of these halogens on the aromatic ring would determine its steric and electronic properties, and thus its interaction with biological targets. QSAR studies that incorporate descriptors for hydrophobicity (like log P), electronic effects (like Hammett constants), and steric parameters are valuable for predicting the toxicity of such compounds researchgate.net.
Interactive Data Table: General Trends in Halogenated Phenol Toxicity
| Feature | Influence on Toxicity | Rationale |
| Number of Halogens | Generally increases | Increased lipophilicity enhances bioaccumulation. |
| Type of Halogen | Varies (F, Cl, Br, I) | Affects electronegativity, bond strength, and steric hindrance. |
| Position of Halogens | Significant | Influences electronic properties (pKa) and molecular shape, affecting receptor binding. |
QSAR Modeling for Predicting Environmental Impact
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological and environmental activities of chemicals based on their molecular structures. For a compound like this compound, where extensive ecotoxicological data may not be available, QSAR models serve as a valuable tool for estimating its potential environmental impact without the need for extensive and costly experimental testing epa.gov. These in-silico models are particularly useful for prioritizing chemicals for further study and for regulatory purposes epa.gov.
The fundamental principle of QSAR is that the properties and biological activities of a chemical are directly related to its molecular structure. By identifying the key molecular characteristics, known as descriptors, that influence a particular environmental endpoint (e.g., toxicity to aquatic organisms), a mathematical relationship can be established. This relationship can then be used to predict the endpoint for other chemicals with similar structural features.
For halogenated phenols, a class of compounds to which this compound belongs, several studies have demonstrated the utility of QSAR in predicting their toxicity. The models often employ a variety of statistical methods, including Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more complex machine learning algorithms like Artificial Neural Networks (ANN).
Key Molecular Descriptors in QSAR for Halogenated Phenols
The predictive power of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. For halogenated phenols, including this compound, the following types of descriptors have been shown to be particularly relevant:
Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for assessing a chemical's tendency to partition into the fatty tissues of organisms (bioaccumulation). A higher logP value generally indicates a greater potential for bioaccumulation and toxicity.
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment (μ) provide insights into the electronic behavior of the molecule. These parameters can indicate the molecule's reactivity and its ability to interact with biological macromolecules.
Quantum Chemical Parameters: These descriptors, derived from computational chemistry calculations, can provide a more detailed understanding of the molecule's electronic structure and reactivity.
Topological and Steric Factors: These descriptors account for the size, shape, and connectivity of the atoms in the molecule, which can influence how the molecule interacts with biological receptors.
Illustrative QSAR Application for a Related Compound
| Compound | Observed pIGC50 | Predicted pIGC50 (MLR) | Predicted pIGC50 (SVM) |
|---|---|---|---|
| 2,6-dichloro-4-fluorophenol | 0.804 | 1.054 | 1.046 |
pIGC50: The negative logarithm of the 50% inhibitory growth concentration. MLR: Multiple Linear Regression; SVM: Support Vector Machine.
This example demonstrates how QSAR models can provide estimations of toxicity. The accuracy of these predictions is assessed by comparing the predicted values with experimental data.
Predictive Software and Tools
Several software tools have been developed to facilitate the prediction of environmental toxicity using QSAR models. Programs like the Ecological Structure Activity Relationships (ECOSAR) and the Toxicity Estimation Software Tool (TEST), developed by the U.S. Environmental Protection Agency (EPA), contain pre-built QSAR models for various classes of chemicals. These tools can be used to estimate the aquatic toxicity of a compound like this compound by inputting its chemical structure. The software then identifies the appropriate chemical class and applies the corresponding QSAR model to predict endpoints such as acute and chronic toxicity to fish, invertebrates, and algae.
The use of such predictive tools is integral to modern environmental risk assessment, allowing for rapid screening of large numbers of chemicals and reducing the reliance on animal testing.
Analytical Methodologies for Detection and Quantification of 2,5 Dichloro 4 Fluorophenol
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to isolate 2,5-Dichloro-4-fluorophenol from complex sample matrices, remove interferences, and preconcentrate the analyte to detectable levels. The choice of technique depends on the sample matrix (e.g., water, soil, biological fluids), the concentration of the analyte, and the subsequent analytical instrumentation.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for extracting chlorophenols from aqueous samples. researchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of LLE is dependent on factors such as the choice of solvent, pH of the aqueous sample, and the solvent-to-sample volume ratio. For acidic compounds like phenols, the sample is typically acidified to suppress ionization and promote partitioning into the organic phase. However, LLE can be time-consuming and requires large volumes of organic solvents, which can be hazardous. researchgate.net
Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. SPE is a form of digital chromatography designed to extract, partition, and/or adsorb one or more components from a liquid phase onto a stationary phase. fishersci.ca For the extraction of chlorophenols, reversed-phase sorbents like C18 (octadecyl silica) are commonly used. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an organic solvent.
U.S. EPA Method 528, for instance, specifies the use of SPE for the determination of phenols in drinking water. thermofisher.com While this method does not specifically list this compound, the principles are applicable. The method involves acidifying the water sample to pH 2 and passing it through an SPE cartridge, followed by elution with a suitable organic solvent. thermofisher.com
Table 1: Comparison of LLE and SPE for Chlorophenol Analysis
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |
| Solvent Usage | High | Low to moderate |
| Enrichment Factor | Moderate | High |
| Automation | Difficult | Readily automated |
| Common Application | Extraction of chlorophenols from water samples | Pre-concentration and cleanup of chlorophenols from various matrices |
Solid-Phase Microextraction (SPME) and Headspace Techniques
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique. agilent.com It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME). agilent.com For chlorophenols, which are semi-volatile, Headspace SPME (HS-SPME) is often preferred. nih.gov
The selection of the fiber coating is crucial for efficient extraction. For chlorophenols, polar fibers such as those coated with polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. agilent.com Factors influencing the extraction efficiency include extraction time, temperature, sample pH, and the addition of salt to the sample matrix. nih.gov Following extraction, the analytes are thermally desorbed from the fiber in the hot injector of a gas chromatograph. agilent.com
Headspace (HS) analysis , in its static form, involves analyzing the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. agilent.comagilent.com This technique is particularly suitable for volatile organic compounds. For semi-volatile compounds like this compound, the sensitivity of static headspace may be limited. However, derivatization to increase volatility can enhance its applicability. nih.gov Dynamic headspace, also known as purge-and-trap, offers higher sensitivity by purging the sample with an inert gas and trapping the analytes on a sorbent before thermal desorption and analysis. agilent.com
A study on the determination of dichlorophenols in processed dairy milk utilized a headspace gas chromatographic approach without derivatization, achieving a detection limit of 1 ng/g. nih.gov The addition of sodium sulfate was found to improve the detection limit by decreasing the solute partition coefficient in the matrix. nih.gov
Table 2: Typical HS-SPME Parameters for Chlorophenol Analysis
| Parameter | Condition |
| Fiber Coating | Polyacrylate (PA) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |
| Extraction Mode | Headspace |
| Extraction Temperature | 60°C |
| Extraction Time | 25 minutes |
| Sample pH | Acidified (e.g., pH 2) |
| Salt Addition | e.g., NaCl or Na2SO4 to increase ionic strength |
Matrix Effects and Clean-up Strategies
Matrix effects are a significant challenge in trace analysis, particularly when using highly sensitive detection techniques like mass spectrometry. nih.gov These effects are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govchromatographyonline.com The complexity of the sample matrix dictates the extent of these effects. For instance, analyzing this compound in industrial wastewater or biological tissues will likely present more significant matrix effects than in clean drinking water. mdpi.com
Effective clean-up strategies are essential to minimize matrix effects. agilent.com These strategies aim to selectively remove interfering compounds while retaining the analyte of interest. SPE is a powerful clean-up tool, and the choice of sorbent and washing solvents can be optimized to remove specific matrix components. agilent.com For example, in the analysis of pesticides in fatty samples, sorbents like C18, graphitized carbon black (GCB), and proprietary materials like Z-Sep+ are used to remove lipids and pigments. nih.govnih.gov
Other clean-up techniques include:
Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids and proteins.
Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, where a small amount of sorbent is added to the sample extract to remove interferences. nih.gov
Filtration: Simple removal of particulate matter. agilent.com
The choice of a clean-up strategy is a balance between the desired level of cleanliness and the potential for analyte loss.
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract before its detection and quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods
Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. For the analysis of chlorophenols, GC is often coupled with sensitive detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). jcsp.org.pkthermofisher.com The use of capillary columns with non-polar or medium-polarity stationary phases, such as those with a 5% diphenyl / 95% dimethylpolysiloxane coating (e.g., DB-5 or HP-5ms), is common for chlorophenol separation. epa.govagilent.com
While some chlorophenols can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic peak shape. epa.gov A common derivatization agent is acetic anhydride (B1165640), which converts the phenolic hydroxyl group to an acetate ester. thermofisher.com
Table 3: Illustrative GC-MS Conditions for Chlorophenol Analysis
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. ijtsrd.comglobalresearchonline.net Reversed-phase HPLC (RP-HPLC) is the most common mode for separating chlorophenols. jcsp.org.pk In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often acidified) and an organic modifier like acetonitrile or methanol. ijtsrd.comglobalresearchonline.net
Detection in HPLC is commonly achieved using a UV detector, as phenols exhibit strong absorbance in the UV region. asianpubs.org For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS). nih.gov Fluorinated stationary phases have also been shown to provide alternative selectivity for halogenated compounds. chromatographyonline.com
A study on the determination of various chlorophenols in water utilized RP-HPLC with a C18 column and a mobile phase of acetonitrile and water, with detection limits in the µg/L range. asianpubs.org
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For ionizable compounds like phenols, CE offers a powerful alternative to GC and HPLC. researchgate.net The separation of dichlorophenol isomers has been demonstrated using CE, often coupled with mass spectrometry (CE-MS) for identification. nih.gov
The separation in CE is influenced by the composition of the background electrolyte (BGE), including its pH and the presence of additives. For anionic compounds like deprotonated phenols, the separation is typically carried out in an alkaline BGE. Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles in the BGE, is particularly effective for separating neutral and charged species and has been applied to the analysis of chlorophenols. jcsp.org.pk
Detection and Quantification Technologies
A variety of sophisticated analytical technologies are utilized for the sensitive and selective detection and quantification of this compound. These methods are often chosen based on the sample matrix, the required detection limits, and the analytical throughput needed.
Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), stands as a cornerstone for the analysis of halogenated phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and robust technique for the analysis of volatile and semi-volatile organic compounds, including chlorophenols. For the analysis of phenolic compounds, a derivatization step, such as acetylation with acetic anhydride, is often employed to increase their volatility and improve chromatographic performance ncasi.org. The acetylated derivative of this compound can then be effectively separated on a low-polarity capillary column and detected by a mass spectrometer. The mass spectrum of the derivatized compound will exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for confident identification and quantification. Quantitative analysis is typically performed using an internal standard method with a structurally similar, isotopically labeled compound to ensure accuracy and precision ncasi.org.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful tool for the analysis of a wide range of environmental contaminants, including phenols, without the need for derivatization dphen1.comshimadzu.com. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can be used to separate this compound from other compounds in a sample matrix. The separated analyte is then introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, where specific precursor-to-product ion transitions for this compound are monitored. This technique provides excellent selectivity and sensitivity, enabling the detection of the compound at very low concentrations in complex matrices like drinking water and wastewater agilent.comthermofisher.comjasco-global.com.
Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Often required (e.g., acetylation) ncasi.org | Generally not required dphen1.comshimadzu.com |
| Volatility Requirement | Analyte must be volatile or made volatile | Not required |
| Selectivity | Good, based on retention time and mass spectrum | Excellent, based on retention time and specific MRM transitions agilent.com |
| Sensitivity | High, can achieve low µg/L detection limits ncasi.org | Very high, can achieve ng/L detection limits thermofisher.comjasco-global.com |
| Sample Throughput | Can be lower due to derivatization step | Can be higher due to simpler sample preparation dphen1.com |
| Matrix Effects | Can be significant, requiring robust sample cleanup | Can be managed with appropriate internal standards and source conditions |
While mass spectrometric methods are highly specific, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the detection of phenolic compounds.
Spectrophotometric Methods: UV-Visible spectrophotometry can be utilized for the determination of phenolic compounds. The aromatic ring of this compound absorbs ultraviolet light, and its absorbance spectrum can be used for quantification researchgate.netresearchgate.net. However, this method may lack selectivity in complex environmental samples where other organic compounds absorb in the same wavelength range. To enhance selectivity, spectrophotometric methods can be based on colorimetric reactions, such as the formation of a colored complex with a specific reagent frontiersin.org. For instance, a method for the determination of 2,4-dichlorophenoxyacetic acid involves extraction with a dye, which could potentially be adapted for this compound researchgate.net.
Electrochemical Detection Methods: Electrochemical sensors have gained attention for the rapid and sensitive detection of chlorophenols. These sensors are typically based on the electrochemical oxidation of the phenolic group on the surface of a modified electrode. While specific sensors for this compound are not extensively reported, numerous studies have demonstrated the successful development of electrochemical sensors for other dichlorophenol isomers. These sensors often utilize nanomaterials to enhance the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits. The principles of these sensors could be applied to the development of a method for this compound.
For the detection of this compound at trace levels in environmental samples, advanced hyphenated techniques that couple multiple analytical technologies are employed to enhance sensitivity and selectivity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers a higher degree of selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly beneficial for complex matrices nih.govthermofisher.com. By using MRM, interferences from the sample matrix can be significantly reduced, allowing for lower detection limits and more reliable quantification of trace amounts of this compound mdpi.com.
Online Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-LC-MS/MS): To achieve very low detection limits, a pre-concentration step is often necessary. Online SPE-LC-MS/MS automates the sample extraction and concentration process, followed by LC-MS/MS analysis thermofisher.com. This approach reduces sample handling, minimizes the risk of contamination, and improves reproducibility, making it an excellent choice for the trace analysis of phenolic compounds in water samples.
Method Validation and Quality Assurance in Environmental Monitoring
To ensure the reliability and accuracy of analytical data, methods for the determination of this compound in environmental samples must be rigorously validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity and Calibration: A calibration curve is established by analyzing a series of standards of known concentrations. The linearity of the response over a specific concentration range is evaluated, typically by assessing the coefficient of determination (R²) of the calibration curve, which should be close to 1.0 shimadzu.comthermofisher.coms4science.at.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy s4science.atnih.gov. These are typically determined based on the signal-to-noise ratio of the analytical signal.
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies by analyzing spiked samples at different concentration levels. Precision is the degree of agreement among independent measurements and is usually expressed as the relative standard deviation (RSD) of replicate analyses thermofisher.comagilent.com.
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix is crucial. This is particularly important for isomeric compounds.
Recovery: The efficiency of the sample extraction process is determined by measuring the recovery of the analyte from a spiked matrix. Acceptable recovery rates are typically in the range of 70-130% thermofisher.comagilent.com.
Quality Assurance (QA) and Quality Control (QC) are integral parts of environmental monitoring. A robust QA/QC program includes the regular analysis of procedural blanks, fortified blanks, and matrix spikes to monitor for contamination, assess method performance, and ensure the ongoing validity of the analytical data epa.gov. Participation in proficiency testing programs, where a laboratory's results are compared to those of other laboratories, is also a critical component of a comprehensive quality assurance strategy.
Table 2: Key Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The degree to which the analytical response is directly proportional to the analyte concentration. | > 0.99 shimadzu.comthermofisher.coms4science.at |
| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by analyzing spiked samples. | 70-130% thermofisher.comagilent.com |
| Precision (RSD) | The degree of agreement among replicate measurements. | < 20% |
| LOD | The lowest concentration at which the analyte can be reliably detected. | Signal-to-Noise Ratio > 3 s4science.at |
| LOQ | The lowest concentration at which the analyte can be reliably quantified. | Signal-to-Noise Ratio > 10 s4science.atnih.gov |
Computational Chemistry and Modeling Studies of 2,5 Dichloro 4 Fluorophenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. These methods can predict geometric structures, electronic properties, and energetic parameters with a high degree of accuracy, providing insights that are often difficult to obtain through experimental means alone.
The electronic structure of a molecule is fundamental to its chemical reactivity. Key descriptors derived from quantum chemical calculations, such as Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP), offer valuable insights into the reactivity of 2,5-Dichloro-4-fluorophenol.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that primarily govern a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govcambridge.org
For halogenated phenols, the HOMO is typically localized on the benzene ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring, signifying its susceptibility to nucleophilic attack. The presence of electron-withdrawing substituents like chlorine and fluorine tends to lower both the HOMO and LUMO energy levels and can affect the magnitude of the energy gap.
Based on studies of similar compounds, such as 2,6-dichloro-4-fluorophenol, DFT calculations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) can be used to compute these values. mdpi.comresearchgate.net The charge transfer within the molecule, indicated by the HOMO and LUMO energies, is a key aspect of its reactivity. mdpi.com
Interactive Data Table: Representative FMO Properties of a Dichlorofluorophenol Isomer
Below is a table with representative calculated electronic properties for an isomer, 2,6-dichloro-4-fluorophenol, which provides a reasonable approximation for this compound.
| Property | Value (eV) - DFT/B3LYP | Value (eV) - HF |
| E_HOMO | -7.01 | -8.45 |
| E_LUMO | -1.95 | -0.68 |
| Energy Gap (ΔE) | 5.06 | 7.77 |
Note: Data is for 2,6-dichloro-4-fluoro phenol (B47542) and serves as an illustrative example. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For phenols, the most negative region is typically found around the hydroxyl oxygen atom, making it a likely site for hydrogen bonding and electrophilic attack. The hydrogen of the hydroxyl group is the most electropositive region. The aromatic ring exhibits a mixed potential, influenced by the electron-donating hydroxyl group and the electron-withdrawing halogens. The MEP is crucial for predicting sites of interaction with other molecules, including water, biomolecules, and mineral surfaces. researchgate.net
The environmental fate of a chemical is governed by its persistence, transformation, and transport, which are in turn influenced by its thermochemical properties. Computational methods can provide estimates for properties like the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and bond dissociation energies (BDEs). nih.govresearchgate.net
For chlorinated phenols, the O-H bond dissociation energy is a key parameter for predicting their atmospheric oxidation potential, as hydrogen abstraction by hydroxyl radicals is a primary degradation pathway. nih.gov Computational studies have shown that the position of chlorine substituents affects the O-H BDE; for instance, a para-chloro substituent tends to lower the BDE, while ortho- and meta-chloro substituents can increase it. nih.gov
Interactive Data Table: Calculated Thermochemical Parameters for Related Phenols
This table presents calculated gas-phase enthalpies of formation for related phenolic compounds to illustrate typical values.
| Compound | Method | ΔfH° (kJ/mol) |
| Phenol | G3(MP2)//B3LYP | -96.4 |
| 3-Phenoxyphenol | G3(MP2)//B3LYP | -153.2 |
| 4-Phenoxyphenol | G3(MP2)//B3LYP | -147.7 |
Note: Data for illustrative purposes to show typical values obtained via computational methods. acs.org
Understanding the degradation pathways of this compound is crucial for assessing its environmental persistence. Quantum chemical calculations can be used to map out potential reaction pathways, identify intermediate products, and calculate the activation energies by locating the transition state structures. nih.gov
A primary degradation mechanism for chlorophenols in the environment is dechlorination. nih.gov Computational studies on 2,4-dichlorophenol (B122985) have shown that reductive dechlorination often proceeds stepwise, with the removal of the para-chloro substituent being kinetically favored over the ortho-chloro substituent. nih.govmdpi.com This is attributed to the electronic effects of the hydroxyl group and the relative stability of the resulting radical intermediates.
For this compound, a plausible degradation pathway would involve:
Reductive Dechlorination: Stepwise removal of the chlorine atoms at positions 2 and 5 to form 4-fluorophenol (B42351), and subsequently phenol.
Hydroxylation: Addition of hydroxyl radicals to the aromatic ring, a key step in oxidative degradation, leading to the formation of dihydroxy intermediates.
Ring Cleavage: Subsequent opening of the aromatic ring, leading to the formation of smaller, more biodegradable aliphatic compounds.
Transition state theory combined with quantum chemical calculations allows for the determination of reaction rate constants. For instance, studies on the decomposition of chlorophenoxyl radicals have calculated the activation energies for processes like CO elimination, providing insight into their stability and persistence in environments like combustion systems. nih.gov
Molecular Dynamics and Docking Simulations
While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, molecular dynamics (MD) and docking simulations are used to explore the interactions between molecules over time. These methods are essential for understanding how this compound interacts with its biological and physical environment. polimi.itnih.gov
The biodegradation of chlorinated phenols is often initiated by enzymes produced by microorganisms. nih.govresearchgate.net Key enzymes include dioxygenases, which catalyze the hydroxylation and cleavage of the aromatic ring, and laccases, which are involved in oxidative degradation. nih.govnih.gov
Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand (this compound) to a target protein (an enzyme). Docking simulations can identify the specific amino acid residues in the enzyme's active site that interact with the phenol. These interactions, which can include hydrogen bonds, hydrophobic interactions, and halogen bonds, are critical for substrate recognition and catalytic activity. While specific docking studies on this compound are not published, the methodology is widely applied to understand enzyme-substrate interactions for pollutants. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the dynamic behavior of the enzyme-ligand complex over time. nih.govmdpi.comresearchgate.net These simulations provide a more realistic view of the interactions in a solvated environment, allowing for the assessment of the stability of the binding pose and revealing conformational changes in the enzyme that may be induced by ligand binding. Such simulations are crucial for understanding the catalytic mechanism and for predicting the efficiency of enzymatic degradation.
The transport and bioavailability of this compound in the environment are heavily influenced by its adsorption to soil and sediment particles. MD simulations and DFT calculations can model these adsorption processes at the molecular level.
Adsorption on Minerals: Soil minerals, such as clays (B1170129) and metal oxides, possess charged surfaces that can interact with polar organic molecules. Computational studies on the adsorption of chlorophenols onto mineral surfaces like sepiolite and ZnO have demonstrated the importance of hydrogen bonding between the phenolic hydroxyl group and surface silanol or metal-oxide groups. mdpi.commdpi.com The aromatic ring can also interact with the surface via van der Waals forces. DFT calculations can quantify the adsorption energies, indicating the strength of the interaction. mdpi.compku.edu.cn
Adsorption on Soil Organic Matter (SOM): SOM, particularly humic substances, is a major sorbent for organic pollutants in soil. The adsorption mechanism is complex, involving hydrophobic partitioning, hydrogen bonding, and other specific interactions. MD simulations can be used to model the partitioning of this compound into a model of humic acid, providing insights into the key intermolecular forces driving the adsorption process. The hydrophobicity of the molecule, influenced by its chlorine and fluorine substituents, will play a significant role in its partitioning into the organic phase of soil. nih.govresearchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR and QSPR models are mathematical relationships that correlate the structural or property-based features of a chemical with its biological activity or physicochemical properties, respectively. These models are particularly useful for predicting the environmental behavior of compounds like this compound. The reliability of QSAR models is crucial, and their development and validation are guided by principles set forth by organizations such as the Organisation for Economic Co-operation and Development (OECD).
The environmental distribution of this compound is governed by its partitioning between air, water, soil, and biota. Key parameters influencing this partitioning include the octanol-water partition coefficient (log Kow), water solubility (log S), vapor pressure, and Henry's Law constant. QSAR/QSPR models can predict these properties based on the molecule's structural fragments and physicochemical characteristics.
For halogenated phenols, hydrophobicity, as indicated by log Kow, is a dominant factor in their partitioning behavior. The presence of chlorine and fluorine atoms on the phenol ring of this compound significantly influences its lipophilicity. While specific experimental data for this compound is scarce, QSPR models developed for substituted phenols can provide reliable estimates. These models often use descriptors such as molecular weight, number of halogen atoms, and topological indices to predict partitioning coefficients.
Table 1: Estimated Environmental Partitioning Parameters for this compound
| Parameter | Predicted Value | Method |
| Log Kow | 3.5 - 4.5 | Fragment-based contribution methods |
| Water Solubility (mg/L) | 50 - 200 | Regression-based QSPR models |
| Vapor Pressure (Pa) | 0.1 - 1.0 | Group contribution methods |
| Henry's Law Constant (Pa·m³/mol) | 0.01 - 0.1 | Bond and group contribution methods |
Note: The values in this table are estimates derived from general QSAR/QSPR models for halogenated phenols and should be considered as indicative rather than definitive experimental values.
The persistence of this compound in the environment is largely determined by its susceptibility to biodegradation. QSAR models for biodegradation can predict whether a chemical is likely to be readily biodegradable or persistent. These models often incorporate molecular descriptors related to electronic properties, steric hindrance, and the presence of specific functional groups that may be recalcitrant to microbial attack.
For halogenated phenols, the number and position of halogen substituents are critical factors influencing their biodegradability. Increased halogenation generally leads to greater resistance to microbial degradation. The chlorine and fluorine atoms on this compound are expected to make it less susceptible to rapid biodegradation compared to phenol itself.
QSAR models suggest that the initial steps in the biodegradation of chlorophenols often involve hydroxylation and subsequent ring cleavage. The presence of a fluorine atom in addition to chlorine may influence the specific enzymatic pathways involved. Studies on similar compounds, such as 2,4-dichlorophenol, have shown that degradation can proceed via ortho- or meta-cleavage pathways. nih.gov For this compound, QSAR models can help to predict the more likely pathway and the potential formation of intermediate metabolites.
Table 2: Predicted Biodegradation Characteristics of this compound
| Parameter | Prediction | Key Influencing Factors |
| Ready Biodegradability | Not readily biodegradable | Presence of two chlorine atoms and one fluorine atom |
| Predicted Half-life in Water | Weeks to months | Halogenation pattern, microbial community |
| Primary Degradation Pathway | Likely oxidative dehalogenation followed by ring cleavage | Electronic and steric properties of the molecule |
| Potential Metabolites | Dichlorohydroquinone, chlorofluorocatechol | Predicted from enzymatic transformation models |
Note: These predictions are based on QSAR models for halogenated aromatic compounds and serve as estimations in the absence of specific experimental data.
QSAR models are widely used to predict the toxicity of chemicals to various aquatic and terrestrial organisms. For substituted phenols, toxicity is often correlated with their hydrophobicity (log Kow) and their potential to act as uncouplers of oxidative phosphorylation. The presence of electron-withdrawing groups, such as chlorine and fluorine, can enhance the acidity of the phenolic hydroxyl group, which can also contribute to toxicity.
Mechanistic QSAR models for phenols suggest that their toxicity to aquatic organisms like fish and daphnids is largely driven by narcosis, a non-specific disruption of cell membranes. The degree of narcosis is strongly correlated with the log Kow value. Therefore, the estimated log Kow for this compound suggests a moderate to high potential for aquatic toxicity.
Table 3: Predicted Acute Ecotoxicity of this compound
| Organism | Endpoint | Predicted Value (mg/L) | QSAR Model Basis |
| Fish (e.g., Fathead Minnow) | 96-hour LC50 | 1 - 10 | Log Kow-based narcosis models |
| Daphnia (e.g., Daphnia magna) | 48-hour EC50 | 1 - 10 | Log Kow and pKa-based models |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | 0.5 - 5 | Models including electronic descriptors |
Note: LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) values are estimates from general QSARs for substituted phenols and are intended for screening-level risk assessment.
Environmental Fate Modeling and Exposure Assessment
Environmental fate models integrate information on a chemical's properties, environmental characteristics, and emission sources to simulate its behavior and predict its concentrations in different environmental media.
Fugacity-based multimedia models are commonly used to simulate the environmental transport and transformation of organic chemicals. These models use the predicted physicochemical properties of this compound (from QSPR models) to estimate its distribution. Given its predicted properties, this compound is expected to partition significantly to soil and sediment due to its moderate hydrophobicity. Its moderate volatility suggests that atmospheric transport could also play a role in its distribution.
Transformation processes simulated in these models include biodegradation, hydrolysis, and photolysis. For this compound, biodegradation is likely the most significant degradation pathway, although it is expected to be slow. Hydrolysis is generally not a significant degradation pathway for chlorophenols under typical environmental pH conditions. Photolysis in water and air could contribute to its degradation, and this process can be modeled based on the compound's UV absorption spectrum, which can also be estimated using computational methods.
For example, a model could simulate the release of this compound from an industrial facility into a river. The model would then predict the downstream concentrations in water, sediment, and aquatic biota, taking into account dilution, advection, and degradation processes. Such models are valuable tools for exposure assessment and for prioritizing chemicals for further monitoring and regulation. The development of such models relies on robust QSAR and environmental fate modeling frameworks. researchgate.net
Bioremediation and Environmental Mitigation Strategies for 2,5 Dichloro 4 Fluorophenol Contamination
Microbial Degradation Technologies
There is a lack of specific research on microbial degradation technologies for 2,5-Dichloro-4-fluorophenol. General approaches for chlorinated phenols often involve the isolation and application of specific microbial strains or consortia capable of degrading these compounds.
Bioaugmentation and Biostimulation Approaches
No specific studies on bioaugmentation or biostimulation for the remediation of this compound were identified. In theory, bioaugmentation would involve introducing microorganisms with the known capability to degrade this specific compound into a contaminated environment. Biostimulation would involve modifying the environment (e.g., by adding nutrients) to encourage the growth and activity of indigenous microorganisms that may have the potential to degrade the contaminant.
Development of Bioreactors for Wastewater Treatment
The development of bioreactors for wastewater treatment containing this compound has not been specifically reported in the available literature. Bioreactor technologies, such as sequencing batch reactors or membrane bioreactors, are commonly used for treating industrial effluents containing various organic pollutants. The design and operation of a bioreactor for this compound would necessitate an understanding of the compound's biodegradability, potential inhibitory concentrations, and the optimal conditions for microbial activity.
Enhancement of Natural Attenuation Processes
Information regarding the enhancement of natural attenuation processes for this compound is not available. Natural attenuation relies on naturally occurring processes to reduce the concentration of contaminants. crccare.com For this to be a viable strategy, it is essential to demonstrate that these processes are occurring at a rate sufficient to protect human health and the environment. pca.state.mn.us
Phytoremediation Potential
Specific research into the phytoremediation potential for this compound is not documented in the reviewed scientific literature. Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants.
Plant Uptake and Metabolism Studies
No studies were found that investigated the uptake and metabolism of this compound in plants. Such studies are critical for determining if a plant can tolerate and detoxify a specific contaminant. The metabolic pathways for other chlorinated phenols in plants have been investigated, often involving conjugation to sugars or other cellular components. nih.gov
Role of Rhizosphere Microorganisms in Phytoremediation
The role of rhizosphere microorganisms in the phytoremediation of this compound has not been explored. The rhizosphere, the soil region directly influenced by plant roots, harbors a diverse microbial community. researchgate.net These microorganisms can play a crucial role in breaking down contaminants, potentially making them more available for plant uptake or degrading them into less toxic substances. mdpi.comnih.gov
Integrated Remediation Approaches and Life Cycle Assessment Considerations
The complexity of contaminated sites often necessitates the use of integrated remediation approaches that combine multiple treatment technologies to achieve cleanup goals effectively and efficiently. For contaminants like this compound, a strategy that couples different physical, chemical, and biological processes can offer synergistic benefits. For instance, a chemical oxidation step could be used to break down the parent compound into more biodegradable intermediates, which are then treated using a biological system.
A notable example of an integrated approach is the sequential anaerobic-aerobic bioremediation of chlorophenol-contaminated soil. In this process, the contaminated soil is first subjected to anaerobic conditions to promote reductive dehalogenation, followed by an aerobic phase to achieve complete mineralization of the less chlorinated intermediates nih.gov. Studies on sawmill soil contaminated with chlorophenols have demonstrated high removal efficiencies (93.5-95%) using this consecutive anaerobic-aerobic treatment in pilot-scale bioreactors nih.gov.
Life Cycle Assessment (LCA):
Life Cycle Assessment (LCA) is a systematic tool used to evaluate the environmental impacts of a product, process, or service throughout its entire life cycle, from raw material extraction to end-of-life disposal mdpi.comresearchgate.netmdpi.com. In the context of remediation, LCA can be used to compare the environmental footprint of different treatment technologies and to identify the most sustainable approach.
Applications of 2,5 Dichloro 4 Fluorophenol As a Synthetic Intermediate and Precursor
Role in the Synthesis of Agrochemicals
Detailed research on the role of 2,5-Dichloro-4-fluorophenol as a precursor for herbicides, pesticides, or in the development of novel active ingredients is not prominently available in the reviewed sources.
No specific herbicides or pesticides that utilize this compound as a direct precursor were identified in the available literature.
While the development of novel agrochemical active ingredients often involves the use of halogenated aromatic compounds, specific research detailing the use of this compound for this purpose is not publicly documented.
Intermediate in the Production of Specialty Chemicals
Information regarding the application of this compound as an intermediate in the production of dyes, pigments, polymer additives, or monomers is not sufficiently detailed in the public domain to provide a comprehensive overview.
The synthesis of organic dyes and pigments often involves substituted aromatic intermediates. However, no specific examples of dyes or pigments derived from this compound were found.
Similarly, while halogenated phenols can be used in the synthesis of polymer additives and monomers, there is no specific information available that links this compound to these applications.
Utilization in Fine Chemical Synthesis
As a substituted phenol (B47542), this compound is likely utilized in various fine chemical synthesis processes. However, specific, publicly documented examples of its application are not available.
Building Block for Complex Heterocyclic Compounds
While direct examples of the synthesis of complex heterocyclic compounds starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in precursors for important heterocyclic systems. For instance, the analogous compound, 4-amino-2,5-dichlorophenol, serves as a precursor for the synthesis of substituted phenoxazines. Phenoxazine (B87303) derivatives are a class of heterocyclic compounds with significant interest due to their diverse applications. The synthesis typically involves the condensation of a 2-aminophenol (B121084) derivative with a substituted haloarene. It is conceivable that a synthetic route starting from this compound, through the introduction of an amino group, could lead to the formation of novel fluorinated and chlorinated phenoxazine structures. The presence of the fluorine atom could impart unique electronic and conformational properties to the resulting heterocyclic system.
Another potential application lies in the synthesis of substituted dibenzo-p-dioxins. While often associated with environmental pollutants, the dibenzo-p-dioxin (B167043) core is also a scaffold in medicinal chemistry. The reaction of chlorophenolates with chlorophenols can lead to the formation of polychlorinated dibenzo-p-dioxins. Theoretical studies on the reaction of 2,4,5-trichlorophenolate (B1259039) with 2,4-dichlorophenol (B122985) have elucidated the complex reaction pathways involved in the formation of trichlorinated dibenzo-p-dioxins. nih.gov By extension, this compound could potentially be used to synthesize fluorinated and chlorinated dibenzo-p-dioxins, allowing for the investigation of the structure-property relationships of these unique heterocyclic systems.
Applications in Material Science Research
The incorporation of halogen atoms, particularly fluorine, into organic molecules can significantly influence their material properties, such as thermal stability, liquid crystallinity, and electronic characteristics. Polychlorinated phenols have been explored as components in the formation of hydrogen-bonded liquid crystals. These materials exhibit mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. The directionality and strength of hydrogen bonds play a crucial role in the self-assembly and macroscopic properties of these materials. While not specifically mentioning this compound, studies on dichlorophenols suggest its potential utility in this area. The presence of both chlorine and fluorine atoms could lead to unique intermolecular interactions and potentially novel liquid crystalline phases.
Furthermore, fluorinated phenols are valuable intermediates in the synthesis of fluorinated polymers. For example, they can be used in the preparation of fluorinated polyethers and other specialty polymers. These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in electronics and advanced materials. The synthesis of polyfluorinated phenol compounds is an active area of research, with methods being developed to achieve high purity and yield for their use in applications like liquid crystal monomers. google.com
Design and Synthesis of Analogs for Structure-Activity Relationship Studies (non-biological activity focus)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and activities. While often applied in drug discovery, SAR principles are equally valuable in materials science and physical organic chemistry for tailoring non-biological properties.
The systematic modification of the this compound structure allows for the investigation of how changes in substitution patterns affect various physicochemical properties. For instance, the acidity (pKa) of phenols is highly sensitive to the nature and position of substituents on the aromatic ring. Theoretical studies on chlorophenols have shown that the acidity increases with the number of chlorine substitutions, and ortho-chlorophenols are more acidic due to the inductive effect of the chlorine atom on the nearby hydroxyl group. researchgate.net The presence of a fluorine atom in this compound would further influence its acidity. By synthesizing analogs with different halogen substitutions or other functional groups, a quantitative structure-property relationship (QSPR) can be established to predict the acidity of novel phenol derivatives.
Lipophilicity, another crucial physicochemical parameter, can also be tuned through analog synthesis. The octanol-water partition coefficient (logP) is a common measure of lipophilicity and is influenced by the presence of halogens. Quantitative structure-activity relationship (QSAR) studies on halogenated phenols have demonstrated a correlation between their structure and toxicity, often with a strong dependence on hydrophobicity. jst.go.jpresearchgate.net In a non-biological context, controlling lipophilicity is important for applications such as designing phase-transfer catalysts or components of solvent extraction systems.
Furthermore, the reactivity of the phenolic hydroxyl group and the aromatic ring can be modulated by synthesizing analogs. The electron-withdrawing or -donating nature of substituents affects the nucleophilicity of the hydroxyl group and the susceptibility of the ring to electrophilic or nucleophilic attack. By studying the reaction kinetics of a series of this compound analogs, a deeper understanding of the electronic and steric effects of the halogen substituents can be gained, which is valuable for designing more efficient synthetic routes to target molecules. A study on fluorinated carboxylic acid bioisosteres, including fluorinated phenols, highlighted how fluorine substitution significantly impacts acidity and lipophilicity. nih.gov
Future Research Directions and Emerging Trends for 2,5 Dichloro 4 Fluorophenol
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of halogenated phenols often involves harsh reaction conditions and the use of hazardous reagents. Future research is increasingly focused on the development of novel and sustainable synthetic methodologies that are more environmentally friendly and economically viable.
Green chemistry principles are at the forefront of this research, emphasizing the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. nbinno.commdpi.com Key areas of exploration include:
Catalytic Processes: The use of novel catalysts to improve the selectivity and efficiency of halogenation reactions while minimizing waste. mdpi.com This includes the development of reusable catalysts to further enhance the sustainability of the process.
Biocatalysis: Employing enzymes or whole microorganisms to carry out specific steps in the synthesis of 2,5-Dichloro-4-fluorophenol. Biocatalysis offers high selectivity and operates under mild conditions, reducing energy consumption and byproduct formation. google.compatsnap.com
Flow Chemistry: Shifting from batch processing to continuous flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. google.com
Alternative Energy Sources: Investigating the use of microwave and ultrasound irradiation to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. nbinno.compatsnap.com
These sustainable approaches aim to create synthetic pathways that are not only efficient but also align with the growing demand for environmentally responsible chemical manufacturing.
Advanced Spectroscopic and Sensor Technologies for Environmental Monitoring
The detection and quantification of this compound in environmental samples are crucial for monitoring its fate and transport. Future research is geared towards developing highly sensitive, selective, and portable analytical methods.
Emerging trends in this area include:
Electrochemical Sensors: These sensors offer rapid, on-site detection with high sensitivity and are a significant area of development for monitoring chlorophenols and other halogenated compounds. uptti.ac.inresearchgate.netresearchgate.net Research is focused on creating electrodes modified with nanomaterials to enhance their performance and selectivity for specific analytes like this compound.
Optical Biosensors: Leveraging the specificity of biological recognition elements like enzymes and antibodies, optical biosensors are being developed for the sensitive detection of environmental pollutants. sigmaaldrich.comresearchgate.net These sensors can provide real-time data and are amenable to miniaturization for in-field applications.
Advanced Spectroscopic Techniques: While traditional chromatographic methods are reliable, there is a push to develop more direct and faster spectroscopic techniques for in-situ analysis, potentially coupled with fiber optics for remote monitoring.
The goal is to move beyond laboratory-based analysis to real-time, on-site monitoring, which is essential for effective environmental management and risk assessment.
Unraveling Complex Biotransformation Pathways and Metabolites
Understanding how this compound is transformed in the environment is key to predicting its long-term impact. Research in this area focuses on identifying the microorganisms and enzymes capable of degrading this compound and elucidating the metabolic pathways involved.
Key research directions include:
Microbial Degradation: Isolating and characterizing bacteria and fungi that can utilize this compound as a carbon source or co-metabolize it. This involves studying the genetic and enzymatic machinery responsible for the initial steps of degradation. whiterose.ac.uknih.gov
Enzymatic Reactions: Investigating the specific enzymes, such as monooxygenases and dioxygenases, that catalyze the dehalogenation and cleavage of the aromatic ring of halogenated phenols. whiterose.ac.uknih.gov Understanding these enzymatic mechanisms is crucial for developing bioremediation strategies.
Metabolite Identification: Using advanced analytical techniques, such as mass spectrometry, to identify the intermediate and final products of biotransformation. This information is vital for assessing the potential toxicity of the degradation products.
A comprehensive understanding of these biotransformation processes will enable the development of more effective bioremediation technologies for sites contaminated with this compound.
Mechanistic Insights into Environmental Interactions at Nanoscale Interfaces
The behavior of this compound in the environment is significantly influenced by its interactions with various solid phases at the nanoscale. Research is focused on understanding the mechanisms of adsorption and desorption on mineral surfaces, natural organic matter, and engineered nanomaterials.
Future studies will likely concentrate on:
Adsorption on Natural Sorbents: Investigating the binding of this compound to soil components like clays (B1170129) and humic substances to predict its mobility and bioavailability. nih.gov The influence of environmental factors such as pH and ionic strength on these interactions is a key area of study. nih.govgoogle.com
Interaction with Nanomaterials: Assessing the potential for engineered nanomaterials, which are increasingly present in the environment, to act as carriers or catalysts for the transformation of this compound.
Surface Spectroscopy and Microscopy: Utilizing advanced surface-sensitive techniques to directly observe the interactions between this compound and surfaces at the molecular level, providing a deeper understanding of the binding mechanisms.
These investigations are critical for developing accurate models of the environmental fate and transport of this compound.
Integrated Computational-Experimental Approaches for Predictive Modeling
Computational modeling is becoming an indispensable tool for predicting the properties, behavior, and toxicity of chemicals, thereby reducing the need for extensive and costly experimental testing.
For this compound, future research will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining QSAR models to predict the toxicity of this compound and its derivatives to various organisms. nih.govnih.govrsc.org These models correlate the chemical structure with biological activity and are valuable for risk assessment. nih.govnih.gov
Molecular Dynamics Simulations: Using simulations to study the interactions of this compound with biological molecules and environmental surfaces at an atomic level, providing insights into mechanisms of toxicity and environmental fate.
Predictive Toxicology: Integrating various computational tools to create comprehensive predictive models for the toxicological profile of this compound, aiding in the early identification of potential hazards. rsc.orgsigmaaldrich.comresearchgate.net
The combination of computational and experimental approaches will lead to a more robust and efficient assessment of the environmental risks associated with this compound.
Strategies for Minimizing Environmental Release and Enhancing Degradation
Given the potential persistence of halogenated phenols, a significant area of future research is the development of effective strategies to prevent their release into the environment and to remediate existing contamination.
Emerging strategies include:
Advanced Oxidation Processes (AOPs): Investigating the use of AOPs, such as ozonation and photocatalysis, for the efficient degradation of this compound in water and wastewater. rsc.org
Bioremediation and Phytoremediation: Developing and optimizing biological treatment methods using specialized microorganisms or plants to break down the compound in soil and water.
Source Reduction and Process Optimization: Working with industries that may produce or use this compound to implement process modifications that minimize its generation and release.
Adsorption Technologies: Exploring the use of highly effective adsorbents, such as activated carbon and novel nanomaterials, for the removal of this compound from contaminated water.
An integrated approach combining prevention and remediation will be essential for managing the environmental presence of this compound.
Exploration of Novel Non-Biological Applications and Derivatives
Beyond its environmental implications, this compound and its derivatives hold promise for a variety of non-biological applications. The unique combination of halogen substituents on the phenol (B47542) ring can impart desirable properties for materials science and synthetic chemistry.
Future research in this domain will likely explore:
Intermediates for Agrochemicals and Pharmaceuticals: Closely related compounds like 2-chloro-4-fluorophenol (B157789) are known to be important intermediates in the synthesis of pharmaceuticals and agricultural agents. nih.gov Similarly, 2,5-dichlorophenol (B122974) is a key intermediate for the herbicide dicamba. google.com Research will likely focus on utilizing this compound as a building block for new, more effective agrochemicals and pharmaceuticals.
Polymer and Materials Science: Halogenated phenols can be used as monomers or additives in the synthesis of specialty polymers with enhanced properties such as flame retardancy and thermal stability. A derivative of 2,5-dichlorobenzoic acid has been used to create high-molecular-weight poly(2,5-benzophenone) derivatives. researchgate.net The specific substitution pattern of this compound could lead to novel materials with unique characteristics.
Liquid Crystals: The anisotropic nature of halogenated aromatic compounds makes them potential candidates for applications in liquid crystal technologies, which are used in displays and other electro-optic devices. uptti.ac.inwhiterose.ac.uk
Metal Complexes and Catalysis: Phenolic compounds can act as ligands in the formation of metal complexes. These complexes can exhibit interesting catalytic properties, and research may explore the use of this compound-based ligands in catalysis. nih.gov
Optoelectronic Materials: Fluorinated aromatic compounds are being investigated for their potential in optoelectronic applications due to their unique electronic properties. rsc.org The specific structure of this compound could be a starting point for the design of new organic electronic materials.
The exploration of these novel applications could lead to the development of high-value products derived from this compound, transforming it from a compound of environmental concern to a valuable chemical intermediate.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 2,5-Dichloro-4-fluorophenol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and purity. Fluorine () NMR is critical for verifying the fluorophenol structure.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular weight confirmation and isotopic patterns consistent with Cl/F substitution.
- Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous structural determination, grow crystals via slow evaporation in solvents like dichloromethane/hexane. Use software suites (e.g., WinGX) for data refinement .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or purification steps.
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Toxicity Mitigation : Refer to chlorophenol toxicity profiles (e.g., respiratory irritation, dermal absorption risks) and implement OSHA-compliant exposure controls .
Q. How can researchers ensure purity during synthesis of this compound?
- Methodological Answer :
- Chromatographic Purification : Use flash column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC with C18 columns.
- Melting Point Analysis : Compare experimental mp (e.g., 34–38°C for analogous fluorophenols) with literature values to detect impurities .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data. Include exact-exchange terms to improve atomization energy predictions (<2.4 kcal/mol error) .
- Basis Sets : Apply 6-311++G(d,p) for Cl/F atoms to account for polarization and diffuse effects.
- Output Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to study reactivity and intermolecular interactions .
Q. What strategies resolve contradictions in experimental vs. computational data for hydrogen bonding in this compound?
- Methodological Answer :
- Solid-State Analysis : Perform SCXRD to measure O–H···Cl/F bond lengths and angles. Compare with DFT-optimized geometries.
- Energy Decomposition : Use methods like Quantum Theory of Atoms in Molecules (QTAIM) to dissect hydrogen bond strengths (e.g., 0.2–40 kcal/mol range) and assess covalent vs. electrostatic contributions .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen bond network robustness .
Q. How can reaction conditions be optimized for regioselective halogenation in this compound derivatives?
- Methodological Answer :
- Catalytic Systems : Screen Lewis acids (e.g., FeCl) or Brønsted acids (HSO) to direct halogenation. For fluorination, evaluate AgF or KF in polar aprotic solvents.
- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 0°C vs. reflux) to favor mono- vs. di-substitution. Monitor progress via inline IR spectroscopy.
- Byproduct Identification : Use GC-MS or NMR to detect competing pathways (e.g., para vs. ortho substitution) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental dipole moments of this compound?
- Methodological Answer :
- Solvent Effects : Re-calculate DFT dipole moments with implicit solvent models (e.g., PCM for dichloromethane) to match experimental conditions.
- Vibrational Averaging : Account for molecular flexibility by sampling multiple conformers in MD simulations.
- Experimental Calibration : Validate dielectric measurements using reference compounds with known dipole moments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
